Antiproliferative Potency in DU-145 Prostate Cancer
In patent US8420815B1, 12 N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives were evaluated for inhibition of DU-145 human prostate carcinoma cell proliferation using the Alamar-Blue assay. The three most potent compounds (Examples 1–3) exhibited IC₅₀ values of 0.114 μM, 0.183 μM, and 0.613 μM. Seven of 12 compounds showed IC₅₀ < 20 μM. The target compound N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide was not directly tested in this patent; however, it is structurally intermediate between the unsubstituted N-acetyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core and the more potent N-benzoyl-substituted analogs. The 7-methyl substituent distinguishes it from the 6-methyl and 8-methyl regioisomers used as starting materials in the patent examples [1]. Class-level inference: the N-acetyl-7-methyl configuration occupies a unique SAR position not represented among the 12 directly tested examples [1].
| Evidence Dimension | DU-145 prostate carcinoma cell proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; belongs to N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline class with 7-methyl ring substitution and N-acetyl group |
| Comparator Or Baseline | Patent Example 1 (2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl(3,4,5-trimethoxyphenyl)methanone): IC₅₀ = 0.114 μM; Example 3 ((3-methoxyphenyl)(6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)methanone): IC₅₀ = 0.613 μM; Example 11 (least potent): IC₅₀ = 15,000 μM |
| Quantified Difference | Class IC₅₀ range spans >5 log units (0.114–15,000 μM); the N-acetyl-7-methyl substitution pattern is not represented in the tested set, representing a distinct SAR query point |
| Conditions | DU-145 human prostate carcinoma cells, 3-day incubation, Alamar-Blue fluorescence readout (ex 530 nm / em 590 nm), compounds tested at 20 μM final concentration |
Why This Matters
The 7-methyl position is synthetically accessible yet unexplored in the patent SAR, offering a differentiated starting point for medicinal chemistry optimization with potential for novel potency and selectivity profiles.
- [1] Gakh, A.A. et al. (2013) US Patent US8420815B1. Table 1: IC₅₀ values for DU-145 proliferation inhibition. Example 1: 0.114 μM; Example 2: 0.183 μM; Example 3: 0.613 μM; range extends to >15,000 μM. Starting materials include 6-methyl and 8-methyl regioisomers; the 7-methyl variant is not among the exemplified compounds. View Source
